cis VH 032, Amin-Dihydrochlorid

Übersicht

Beschreibung

cis VH 032, Amindisulfat: ist eine chemische Verbindung, die für ihre Rolle als negative Kontrolle für den funktionalisierten von-Hippel-Lindau-Liganden (VHL) VH 032, Amin bekannt ist. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, insbesondere bei der Untersuchung von Proteinabbau- und Hypoxiesignalwegen .

Wissenschaftliche Forschungsanwendungen

cis VH 032, Amindisulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird für die Untersuchung von Proteinabbauwegen verwendet, insbesondere derer, die das VHL-Protein betreffen.

Medizin: Auf sein Potenzial zur Regulierung von Hypoxiesignalwegen untersucht, die bei Erkrankungen wie chronischer Anämie und Ischämie relevant sind.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und chemischer Produkte eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von cis VH 032, Amindisulfat beinhaltet seine Wechselwirkung mit dem VHL-Protein. Diese Wechselwirkung kann die Aktivität bestimmter Ionenkanäle, wie z. B. der Kv1.2-Kaliumkanäle, durch Bindung an die Ligandenbindungsstelle hemmen. Diese Hemmung kann Hypoxiesignalwege regulieren und zelluläre Reaktionen auf niedrige Sauerstoffbedingungen beeinflussen .

Wirkmechanismus

The mechanism of action of cis VH 032, amine dihydrochloride involves its interaction with the VHL protein. This interaction can inhibit the activity of certain ion channels, such as the Kv1.2 potassium channels, by binding to the ligand-binding site. This inhibition can regulate hypoxia signaling pathways and affect cellular responses to low oxygen conditions .

Safety and Hazards

Zukünftige Richtungen

As a research tool, “cis VH 032, amine dihydrochloride” has potential applications in the study of Cell Biology, Pharmacology, and Ion channels . Its ability to inhibit the activity of ion channels by binding to the ligand-binding site suggests that it could be used in future research to understand the role of these channels in various biological processes.

Biochemische Analyse

Biochemical Properties

Cis VH 032, amine dihydrochloride plays a significant role in biochemical reactions as a negative control for the VHL ligand VH 032, amine. It interacts with various enzymes, proteins, and other biomolecules involved in the ubiquitin-proteasome system. Specifically, cis VH 032, amine dihydrochloride binds to the VHL protein, which is part of an E3 ubiquitin ligase complex. This interaction inhibits the degradation of hypoxia-inducible factor alpha (HIF-α) under normoxic conditions, allowing researchers to study the effects of stabilized HIF-α .

Cellular Effects

Cis VH 032, amine dihydrochloride affects various types of cells and cellular processes by influencing the stability of hypoxia-inducible factor alpha. In normoxic conditions, the compound prevents the degradation of HIF-α, leading to its accumulation and activation of hypoxia-responsive genes. This results in altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. The compound’s effects on cell function include increased angiogenesis, erythropoiesis, and glycolysis, which are critical for cellular adaptation to hypoxic conditions .

Molecular Mechanism

The molecular mechanism of cis VH 032, amine dihydrochloride involves its binding to the VHL protein, a component of the E3 ubiquitin ligase complex. By binding to VHL, the compound inhibits the ubiquitination and subsequent proteasomal degradation of hypoxia-inducible factor alpha. This stabilization of HIF-α allows it to translocate to the nucleus, where it binds to hypoxia-responsive elements in the promoter regions of target genes, leading to changes in gene expression. The compound’s mechanism of action highlights its role in modulating the cellular response to hypoxia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis VH 032, amine dihydrochloride change over time due to its stability and degradation. The compound is stable under desiccated conditions at room temperature, with a purity of ≥98% as determined by high-performance liquid chromatography (HPLC). Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound results in sustained stabilization of hypoxia-inducible factor alpha and persistent activation of hypoxia-responsive genes .

Dosage Effects in Animal Models

The effects of cis VH 032, amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively stabilizes hypoxia-inducible factor alpha without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular processes and potential off-target effects. Threshold effects have been noted, where a minimum concentration of the compound is required to achieve the desired stabilization of HIF-α .

Metabolic Pathways

Cis VH 032, amine dihydrochloride is involved in metabolic pathways related to the regulation of hypoxia-inducible factor alpha. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, specifically targeting the VHL protein. This interaction affects metabolic flux and metabolite levels by modulating the stability and activity of HIF-α, which in turn influences various metabolic processes, including glycolysis and erythropoiesis .

Transport and Distribution

Within cells and tissues, cis VH 032, amine dihydrochloride is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the VHL protein and its role in the ubiquitin-proteasome system. This distribution pattern ensures that the compound effectively stabilizes hypoxia-inducible factor alpha in target cells and tissues .

Subcellular Localization

The subcellular localization of cis VH 032, amine dihydrochloride is primarily within the cytoplasm, where it interacts with the VHL protein and the E3 ubiquitin ligase complex. The compound’s activity and function are directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its role in stabilizing hypoxia-inducible factor alpha and modulating the cellular response to hypoxia .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von cis VH 032, Amindisulfat umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Funktionalisierung, um die Amin- und Dihydrochloridgruppen einzuführen. Der Syntheseweg umfasst in der Regel:

Bildung der Kernstruktur: Dies beinhaltet die Synthese des Pyrrolidinrings, der ein wichtiger Bestandteil der Verbindung ist.

Funktionalisierung: Einführung der Amino- und Hydroxylgruppen durch selektive Reaktionen.

Abschließende Umwandlung: Umwandlung der Zwischenverbindung in die Dihydrochloridsalzform.

Industrielle Produktionsverfahren

Die industrielle Produktion von cis VH 032, Amindisulfat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Batchsynthese: Großflächige Batchreaktoren werden zur Synthese der Kernstruktur eingesetzt.

Reinigung: Die Verbindung wird mit Techniken wie Kristallisation und Chromatographie gereinigt.

Qualitätskontrolle: Sicherstellung der Reinheit und Konsistenz des Endprodukts durch strenge Qualitätskontrollmaßnahmen

Chemische Reaktionsanalyse

Reaktionstypen

cis VH 032, Amindisulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Amin- und Hydroxylgruppen können an Substitutionsreaktionen teilnehmen, um neue Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Alkylhalogenide oder Acylchloride.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von cis VH 032, Amindisulfat, die für weitere Forschung und Entwicklung verwendet werden können .

Analyse Chemischer Reaktionen

Types of Reactions

cis VH 032, amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The amine and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various derivatives of cis VH 032, amine dihydrochloride, which can be used for further research and development .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

VH 032, Amin: Der funktionalisierte VHL-Ligand, für den cis VH 032, Amindisulfat als negative Kontrolle dient.

BODIPY FL VH032: Ein hoch-affiner und selektiver VHL-Ligand, der als fluoreszierende Sonde verwendet wird.

Einzigartigkeit

cis VH 032, Amindisulfat ist in seiner Rolle als negative Kontrolle einzigartig und bietet eine Basis für den Vergleich in Experimenten mit VH 032, Amin. Dies macht es zu einem wertvollen Werkzeug bei der Untersuchung von Proteinabbau- und Hypoxiesignalwegen .

Eigenschaften

IUPAC Name |

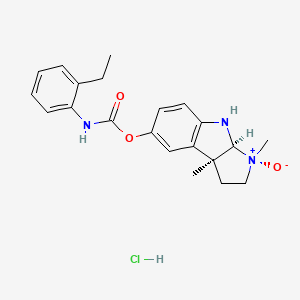

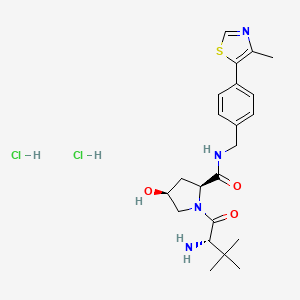

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S.2ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);2*1H/t16-,17-,19+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADPMNNWFOJMCY-YQOKSLHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32Cl2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

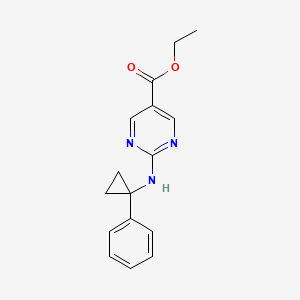

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

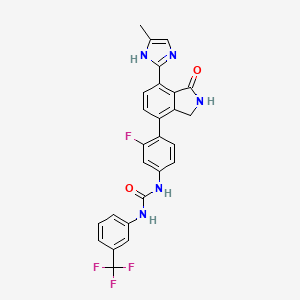

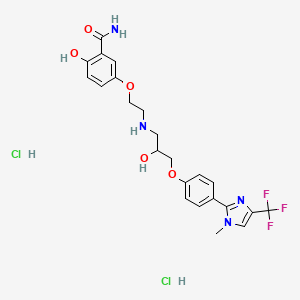

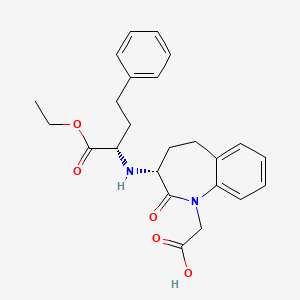

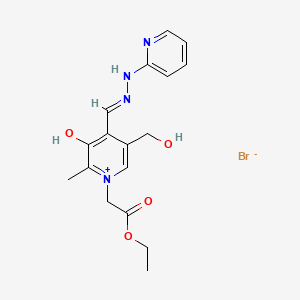

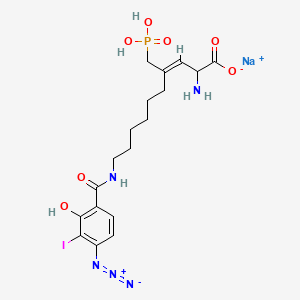

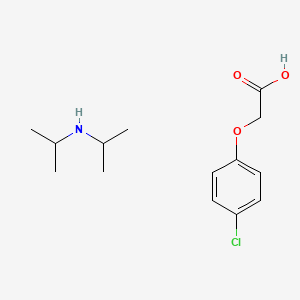

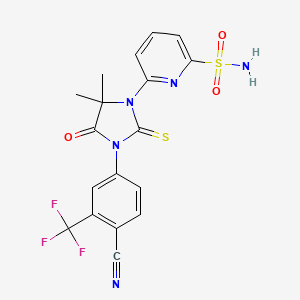

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide](/img/structure/B606637.png)